Dichloromaleic anhydride

Description

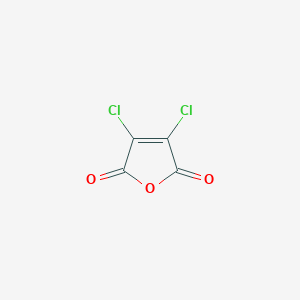

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGULWIQIYWWFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061526 | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dichloromaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-17-4 | |

| Record name | Dichloromaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CE3A79HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichloromaleic Anhydride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) (C₄Cl₂O₃) is a halogenated cyclic dicarboxylic anhydride. The presence of two chlorine atoms on the carbon-carbon double bond significantly influences its electrophilicity and reactivity, making it a versatile reagent and building block in organic synthesis. Its utility spans from the creation of complex heterocyclic systems to the development of novel polymers and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties and reactivity of dichloromaleic anhydride, complete with experimental protocols and visual aids to support researchers in its application.

Chemical and Physical Properties

This compound is a beige crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄Cl₂O₃ |

| Molecular Weight | 166.95 g/mol |

| CAS Number | 1122-17-4 |

| Melting Point | 119-121 °C |

| Boiling Point | 196-198 °C |

| Density | 1.79 g/cm³ |

| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727) (with heating). |

| Appearance | Beige crystalline solid.[1] |

Reactivity and Synthetic Applications

This compound exhibits reactivity characteristic of a highly electrophilic acid anhydride. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. Furthermore, the electron-deficient double bond makes it an excellent dienophile in cycloaddition reactions.

Reaction Pathways of this compound

The following diagram illustrates the primary reaction pathways of this compound, showcasing its versatility in organic synthesis.

Caption: Key reaction pathways of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key reactions of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale approach involves the chlorination of maleic anhydride. A detailed procedure is outlined in U.S. Patent 3,297,722, which describes the chlorination of maleic anhydride in the presence of a ferric chloride catalyst.[2] Another method involves the oxidation of mucochloric acid followed by dehydration.[3]

Representative Experimental Protocol: Chlorination of Maleic Anhydride

Disclaimer: This is an adapted procedure for illustrative purposes. Please consult the original patent for complete details and safety information.

Materials:

-

Maleic anhydride

-

Anhydrous ferric chloride

-

Chlorine gas

-

Reaction flask equipped with a stirrer, gas inlet tube, and reflux condenser

Procedure:

-

A mixture of maleic anhydride and a catalytic amount of anhydrous ferric chloride is charged into the reaction flask.

-

The mixture is heated to a temperature between 180-200°C with stirring.

-

Chlorine gas is introduced into the reaction mixture at a controlled rate.

-

The reaction is monitored for the evolution of hydrogen chloride gas, which indicates the progress of the chlorination.

-

Upon completion, the reaction mixture is cooled, and the crude this compound is purified by distillation under reduced pressure or recrystallization from a suitable solvent like carbon tetrachloride.[2]

2. Hydrolysis to Dichloromaleic Acid

Like other acid anhydrides, this compound readily undergoes hydrolysis in the presence of water to yield the corresponding dicarboxylic acid, dichloromaleic acid. The reaction is typically straightforward and can be achieved by heating the anhydride in water.

Representative Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, suspend this compound in deionized water.

-

Heat the mixture to reflux with stirring until the solid anhydride has completely dissolved, indicating the formation of dichloromaleic acid.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of dichloromaleic acid.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

3. Alcoholysis to Form Esters

The reaction of this compound with alcohols (alcoholysis) yields the corresponding monoester of dichloromaleic acid. This reaction is a facile method for introducing an ester functionality while retaining a carboxylic acid group for further transformations.

Representative Experimental Protocol: Reaction with Ethanol (B145695)

Materials:

-

This compound

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in an excess of anhydrous ethanol at room temperature with stirring.

-

The reaction is typically exothermic and proceeds readily. Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete conversion.

-

Remove the excess ethanol under reduced pressure to obtain the crude monoethyl ester of dichloromaleic acid.

-

The product can be further purified by recrystallization or chromatography if necessary.

4. Aminolysis to Form Amides

Aminolysis of this compound with primary or secondary amines affords the corresponding N-substituted dichloromaleamic acid. This reaction is a valuable tool for the synthesis of various amide derivatives.

Representative Experimental Protocol: Reaction with Aniline (B41778)

This protocol is adapted from a general procedure for the reaction of anhydrides with anilines.[4][5]

Materials:

-

This compound

-

Aniline

-

Anhydrous solvent (e.g., chloroform, THF)

-

Beaker or flask

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a beaker or flask.

-

To this solution, add an equimolar amount of aniline dropwise with stirring at room temperature.

-

The reaction is often rapid and may result in the precipitation of the product. Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.

-

The resulting N-phenyl-dichloromaleamic acid can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

5. Diels-Alder Reaction

This compound is a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its electron-deficient double bond readily reacts with a wide range of conjugated dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting adduct is a key feature of this reaction.

Representative Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol is adapted from established procedures for the Diels-Alder reaction of maleic anhydride with cyclopentadiene.[1][6][7][8]

Materials:

-

This compound

-

Freshly distilled cyclopentadiene (prepared by cracking dicyclopentadiene)

-

Anhydrous ethyl acetate (B1210297)

-

Hexane (B92381) or petroleum ether

-

Reaction tube or flask

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous ethyl acetate in a reaction tube or flask.

-

Add hexane or petroleum ether to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add freshly distilled cyclopentadiene to the cold solution with gentle swirling.

-

The reaction is typically exothermic and the Diels-Alder adduct will begin to precipitate as a white solid.

-

Allow the reaction to proceed in the ice bath for about 20-30 minutes.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and air dry.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct chemical properties, stemming from the presence of two chlorine atoms and the anhydride functionality, enable a diverse range of chemical transformations. This guide provides a foundational understanding of its properties and reactivity, along with adaptable experimental protocols to facilitate its use in the laboratory. Researchers and scientists can leverage the information presented here to explore novel synthetic pathways and develop new molecules with potential applications in drug discovery and materials science.

References

- 1. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 2. US3297722A - Preparation of this compound and the catalyst used therein - Google Patents [patents.google.com]

- 3. CN102070574B - Method for preparing 2, 3-dichloromaleic anhydride - Google Patents [patents.google.com]

- 4. zenodo.org [zenodo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Diels-Alder Reaction [cs.gordon.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. unwisdom.org [unwisdom.org]

The Synthesis of Dichloromaleic Anhydride from Maleic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloromaleic anhydride (B1165640) from maleic anhydride, a critical process for obtaining a valuable intermediate in the production of fungicides, flame-retardant polyesters, and various pharmaceuticals. The primary method detailed is the catalytic chlorination of maleic anhydride, with a focus on catalyst activation to enhance yield and product purity.

Reaction Overview and Mechanism

The synthesis of dichloromaleic anhydride is achieved through the direct chlorination of maleic anhydride at elevated temperatures in the presence of a catalyst. Ferric chloride (FeCl₃) is a commonly employed catalyst for this reaction. The overall reaction is as follows:

C₄H₂O₃ + 2Cl₂ → C₄Cl₂O₃ + 2HCl

While the precise mechanism of the ferric chloride-catalyzed chlorination of maleic anhydride is not extensively detailed in the literature, it is proposed to proceed through a Lewis acid-catalyzed electrophilic substitution pathway. The ferric chloride likely activates the chlorine molecule, making it a more potent electrophile. The proposed mechanism is illustrated in the diagram below.

A significant improvement in this synthesis is the use of an "activated" ferric chloride catalyst. This catalyst is prepared by pre-reacting anhydrous ferric chloride with this compound. This activation step is crucial as it directs the reaction towards the formation of this compound and minimizes the production of more highly chlorinated byproducts such as tetrachlorosuccinic anhydride.[1] Using an unactivated catalyst often leads to inefficient chlorine utilization and lower yields.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound from maleic anhydride.[1]

Catalyst Activation

Objective: To prepare an activated ferric chloride catalyst.

Method 1: Pre-reaction with this compound

-

In a reaction vessel equipped with a stirrer and a heating mantle, charge anhydrous ferric chloride and crude this compound. The ratio can vary, for example, from 2.5 to 10 parts by weight of this compound per part of ferric chloride.[1]

-

Heat the mixture with stirring to approximately 120°C for several hours (e.g., 8 hours).[1]

-

During this period, hydrogen chloride gas will be evolved. The completion of the activation is indicated by the cessation of HCl evolution.[1]

-

The activated catalyst can be prepared in the presence of maleic anhydride.[1]

Method 2: In-situ Preparation from Iron Powder

-

Suspend hydrogen-reduced iron powder in pure this compound.[1]

-

Heat the suspension to reflux (190-195°C) with good agitation.[1]

-

Introduce chlorine gas at a controlled rate (e.g., 50 g/hr) for a few hours (e.g., 3 hours). This converts the iron powder to ferric chloride, which then reacts with this compound to form the activated catalyst.[1]

Chlorination of Maleic Anhydride

Objective: To synthesize this compound via chlorination of maleic anhydride.

-

To the vessel containing the pre-activated ferric chloride catalyst, add maleic anhydride.

-

Heat the reaction mixture to a temperature in the range of 180-185°C.[1]

-

Introduce chlorine gas into the reaction mixture at a controlled rate (e.g., 309-545 g/hr).[1]

-

Monitor the reaction progress. A sudden decrease in the rate of chlorination indicates the reaction is nearing completion.[1]

-

Once the reaction is complete, the introduction of chlorine is stopped.

Product Purification

Objective: To isolate and purify the this compound product.

-

The crude reaction product may contain dissolved hydrogen chloride. This can be removed by heating the product under reflux with nitrogen purging. The addition of a small amount of barium chloride (e.g., 2%) can facilitate this process.[1]

-

The product is then purified by distillation, which can be carried out at atmospheric pressure.[1]

-

For higher purity, the distilled product can be further purified by crystallization from a suitable solvent such as carbon tetrachloride.[1]

Data Presentation

The following table summarizes the quantitative data from various synthesis examples, highlighting the effect of the catalyst on the yield of this compound.

| Catalyst Type | Maleic Anhydride (g) | Anhydrous FeCl₃ (g) | This compound for Activation (g) | Reaction Temperature (°C) | Yield of this compound (%) | Reference |

| Conventional FeCl₃ | 392 | 8 | 0 | 180 | ~53 | [1] |

| Activated FeCl₃ (2.5 parts) | 980 | 20 | 49 | 180 | 68 | [1] |

| Activated FeCl₃ (10 parts) | 2940 | 59 | 588 | 183 | ~84 | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the catalyst choice and the synthesis outcome.

References

A Technical Guide to the Spectroscopic Data of Dichloromaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for dichloromaleic anhydride (B1165640) (3,4-dichlorofuran-2,5-dione), a crucial reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural formula of dichloromaleic anhydride is C₄Cl₂O₃. Its symmetric nature and the absence of protons give rise to a simple yet informative spectroscopic profile.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of this compound, which lacks any hydrogen atoms, its ¹H NMR spectrum is expected to be blank, showing only signals from the deuterated solvent or any proton-containing impurities. The ¹³C NMR spectrum, however, is informative.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm | Solvent |

| Carbonyl Carbon (C=O) | 157.3 - 157.9 | CDCl₃ |

| Olefinic Carbon (C-Cl) | 135.7 - 135.8 | CDCl₃ |

| [1][2] |

1.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of an unsaturated cyclic acid anhydride. The electron-withdrawing effect of the chlorine atoms influences the position of the key stretching frequencies.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O Stretch (Asymmetric) | 1820 - 1860 | Strong, characteristic |

| C=O Stretch (Symmetric) | 1770 - 1790 | Strong, characteristic |

| C=C Stretch | 1630 - 1680 | Medium, olefinic stretch |

| C-O-C Stretch | 1200 - 1300 | Strong, anhydride ether link |

| C-Cl Stretch | 1120 - 1125 | Medium to strong |

| [3][4] |

1.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic molecular ion cluster due to the presence of two chlorine atoms.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 166, 168, 170 | [C₄Cl₂O₃]⁺˙ | Molecular ion (M⁺˙) cluster, characteristic isotopic pattern for two Cl atoms.[5][6] |

| 131, 133 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 110, 112 | [M - 2CO]⁺˙ or [C₂Cl₂O]⁺˙ | Loss of two carbon monoxide molecules. |

| 87, 89 | [C₂ClO]⁺ | Fragment resulting from cleavage of the anhydride ring. |

| 62 | [C₂O₂]⁺˙ | Fragment corresponding to glyoxal (B1671930) cation radical. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid, crystalline compound like this compound. Instrument-specific parameters may require optimization.

2.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not provided by the solvent manufacturer.

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz for ¹³C). A proton-decoupled pulse sequence is standard for obtaining singlet peaks for each unique carbon.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Perform phase and baseline corrections to obtain the final spectrum.

2.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound crystals directly onto the ATR crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

2.3 Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the instrument to produce a vapor.

-

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic compound like this compound using the described spectroscopic methods.

Caption: Logical workflow for the structural analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 4. EP0028419A2 - Imides and process for producing the same - Google Patents [patents.google.com]

- 5. CN102070574B - Method for preparing 2, 3-dichloromaleic anhydride - Google Patents [patents.google.com]

- 6. 2,5-Furandione, 3,4-dichloro- [webbook.nist.gov]

Solubility of Dichloromaleic Anhydride in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloromaleic anhydride (B1165640) in common organic solvents. Due to the limited availability of direct quantitative solubility data for dichloromaleic anhydride in publicly accessible literature, this guide presents qualitative information and a comparative analysis with the structurally similar and well-studied compound, maleic anhydride. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a chlorinated derivative of maleic anhydride. The presence of two chlorine atoms on the carbon-carbon double bond significantly influences its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including its use as a reagent in organic synthesis, for the development of polymers, and in the pharmaceutical industry as a building block for more complex molecules. Proper solvent selection is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

Published data and chemical supplier information indicate the following qualitative solubility characteristics for this compound:

-

Soluble in: Chloroform.

-

Slightly soluble in: Methanol (with heating).

-

Sparingly soluble in: Water.

For purification purposes, it has been noted that this compound can be dissolved in warm carbon tetrachloride. This suggests that chlorinated solvents are generally effective at dissolving this compound. The slight solubility in methanol, a polar protic solvent, indicates some interaction, likely enhanced by temperature. Its limited solubility in water is expected for a cyclic anhydride, which can slowly hydrolyze to the corresponding dicarboxylic acid.

Quantitative Solubility Data: A Comparative Analysis with Maleic Anhydride

Given the scarcity of quantitative solubility data for this compound, a comparative analysis with maleic anhydride provides valuable insights. The electronic effects of the chlorine atoms in this compound (inductive withdrawal) are expected to alter its polarity and intermolecular interactions compared to maleic anhydride. However, the general trends in solubility across different solvent classes are likely to show some correlation.

The following table summarizes the quantitative solubility of maleic anhydride in a range of common organic solvents at 25 °C. This data can serve as a useful starting point for solvent screening for this compound.

| Solvent | Chemical Class | Solubility of Maleic Anhydride ( g/100 g of solvent)[1][2][3] |

| Acetone (B3395972) | Ketone | 227 |

| Ethyl Acetate | Ester | 112 |

| Chloroform | Chlorinated Hydrocarbon | 52.5 |

| Benzene | Aromatic Hydrocarbon | 50 |

| Toluene | Aromatic Hydrocarbon | 23.4 |

| o-Xylene | Aromatic Hydrocarbon | 19.4 |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | 0.60 |

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and in chlorinated solvents such as chloroform, similar to maleic anhydride. However, the precise solubility values will differ and must be determined experimentally.

Experimental Protocol for Determining Solubility

A reliable and commonly used method for determining the solubility of a solid in a liquid solvent is the isothermal shake-flask method followed by gravimetric analysis . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

-

Syringe filters (chemically resistant to the solvent, with a pore size of e.g., 0.45 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation: Add an excess amount of this compound to a flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][5] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

-

Sample Withdrawal: After equilibration, stop the shaking and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Once the bulk of the solvent has been removed, place the dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight. A vacuum oven is preferred to ensure complete removal of residual solvent without thermal decomposition of the anhydride.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

In-depth Technical Guide: Thermal Stability and Decomposition of Dichloromaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including fungicides and flame-retardant polyesters. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and processing, as well as for controlling reaction pathways in chemical synthesis. This technical guide provides a comprehensive overview of the thermal properties of dichloromaleic anhydride, its decomposition products, and the methodologies used to evaluate its thermal behavior.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₂O₃ | |

| Molecular Weight | 166.95 g/mol | |

| Melting Point | 112-117 °C (385-390 K) | [1] |

Thermal Analysis Data

Thermal analysis techniques are crucial for characterizing the thermal stability of a compound. Differential Scanning Calorimetry (DSC) is a key method for this purpose.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals important information about its phase transitions. A study reported a melting transition peak at 398.88 K (125.73 °C) upon heating. During the cooling phase, a transition peak was observed at 389.8 K (116.65 °C).[1]

| Thermal Event | Temperature (K) | Temperature (°C) | Reference |

| Melting Peak (Heating) | 398.88 | 125.73 | [1] |

| Transition Peak (Cooling) | 389.8 | 116.65 | [1] |

Further research is required to determine the enthalpy of fusion and any potential decomposition exotherms using DSC.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a complex pathway involving the formation of a key intermediate.

Under thermal conditions, this compound decomposes to yield dichloropropadienone, carbon monoxide (CO), and carbon dioxide (CO₂).[2] The reaction is understood to proceed through a ketenylcarbene intermediate.[2]

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Standardized methods are employed to assess the thermal stability of chemical compounds. The following outlines a general experimental protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its safe and effective use in research and industrial applications. This guide has summarized the available data on its melting point and thermal decomposition products. The primary thermal decomposition pathway leads to the formation of dichloropropadienone, carbon monoxide, and carbon dioxide, proceeding through a ketenylcarbene intermediate.

References

Dichloromaleic Anhydride: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Dichloromaleic Anhydride (B1165640), Including an Overview of its Toxicological Profile and Reactivity.

This technical whitepaper provides a comprehensive overview of the safety and handling considerations for dichloromaleic anhydride. It is intended for researchers, scientists, and professionals in the drug development field who may work with this compound. This guide consolidates key data from safety data sheets, regulatory guidelines, and scientific literature to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a beige crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄Cl₂O₃ | |

| Molecular Weight | 166.95 g/mol | |

| CAS Number | 1122-17-4 | |

| Melting Point | ~120 °C | |

| Boiling Point | 170.5 °C @ 760 mmHg | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Flash Point | 74.1 ± 23.6 °C | |

| Appearance | Beige crystalline solid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet the standards of EN 166 (EU) or NIOSH (US).

-

Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if dust is generated.

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent contact with moisture, as it is moisture-sensitive.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Emergency Procedures

4.1. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards: When heated, it may emit toxic fumes, including hydrogen chloride gas and carbon oxides.

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

-

Personal precautions: Avoid breathing dust and contact with the substance. Wear appropriate PPE.

-

Environmental precautions: Prevent entry into drains and waterways.

-

Methods for cleaning up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

This compound is a known skin and eye

The Synthesis of Dichloromaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of dichloromaleic anhydride (B1165640), a valuable intermediate in the preparation of fungicides, flame-retardant polyesters, and other specialized organic compounds. This document provides a comparative analysis of key synthesis methodologies, detailed experimental protocols, and visual representations of the reaction pathways to support researchers and professionals in the field.

Discovery and History

The synthesis of dichloromaleic anhydride via the chlorination of maleic anhydride was a known process by the mid-20th century.[1] Early methods often involved the direct chlorination of maleic anhydride, but these processes were frequently plagued by the formation of significant quantities of more highly chlorinated byproducts, such as tetrachlorosuccinic anhydride, leading to consistently low yields of the desired this compound, often not exceeding 50%.[1]

A significant advancement in the synthesis came with the development of an improved catalyst system. In the 1960s, a method was patented that utilized an activated ferric chloride catalyst. This innovation directed the reaction course more specifically toward the formation of this compound, substantially increasing yields to the 80-90% range.[1] This was achieved by pre-reacting anhydrous ferric chloride with this compound before its use in the main chlorination reaction.[1]

Alternative synthesis routes have also been explored. One such method involves the oxidation of dichloromalealdehydic acid (also known as mucochloric acid) using hydrogen peroxide as a clean oxidant, with water as the only byproduct. This approach avoids the use of harsh chlorinating agents.

Comparative Synthesis Data

The following table summarizes quantitative data from key synthesis methodologies for this compound, providing a clear comparison of their efficiency and reaction conditions.

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional Chlorination | Maleic Anhydride | Anhydrous Ferric Chloride | 180 | 5.5 hours | ~42-53% | [1] |

| Improved Chlorination | Maleic Anhydride | Activated Ferric Chloride | 120 (prereaction), 180-183 (chlorination) | 8-12 hours (prereaction), 5-8 hours (chlorination) | ~80-90% | [1] |

| Oxidation of Mucochloric Acid | Dichloromalealdehydic Acid | Selenium Dioxide / Hydrogen Peroxide | 60-70 | 6-24 hours | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key synthesis experiments cited in this guide.

Synthesis by Chlorination of Maleic Anhydride (Improved Method)[1]

Objective: To synthesize this compound from maleic anhydride with high yield using an activated ferric chloride catalyst.

Materials:

-

Maleic Anhydride (2940 g)

-

Anhydrous Ferric Chloride (59 g)

-

Crude this compound (588 g)

-

Chlorine Gas

Procedure:

-

Catalyst Activation: A flask is charged with 2940 g of maleic anhydride, 59 g of anhydrous ferric chloride, and 588 g of crude this compound. The mixture is stirred and heated at 120°C for 8 hours, during which time hydrogen chloride is evolved. This step forms the activated ferric chloride catalyst.

-

Chlorination: After the prereaction period, the mixture is heated to 183°C. Chlorine gas is then introduced at a controlled rate.

-

Reaction Monitoring and Work-up: The reaction is monitored until the rate of chlorine absorption decreases significantly. The reaction product is then treated with barium chloride, followed by distillation and crystallization from carbon tetrachloride to yield pure this compound.

Synthesis by Conventional Chlorination of Maleic Anhydride[1]

Objective: To synthesize this compound using a conventional ferric chloride catalyst, for comparison.

Materials:

-

Maleic Anhydride (392 g)

-

Anhydrous Ferric Chloride (8 g)

-

Chlorine Gas

Procedure:

-

Reaction Setup: Eight grams of anhydrous ferric chloride are added to a reaction flask containing 392 g of maleic anhydride.

-

Chlorination: The mixture is heated to 180°C, and chlorine is introduced at a rate of 108 g/hr for approximately 5.5 hours.

-

Work-up: The reaction product is treated with barium chloride and then distilled. The resulting fractions are analyzed and crystallized from carbon tetrachloride. The reported yield of this compound is approximately 42%.[1]

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described.

Caption: Improved synthesis of this compound via an activated catalyst.

Caption: Conventional synthesis of this compound.

Caption: Alternative synthesis from dichloromalealdehydic acid.

References

A Technical Guide to the Physical Properties of Dichloromaleic Anhydride Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dichloromaleic anhydride (B1165640) crystals. The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.

Core Physical Properties

Dichloromaleic anhydride (CAS No. 1122-17-4) is a reactive organic compound that appears as a white to beige crystalline solid.[1][2] Its molecular formula is C₄Cl₂O₃, with a molecular weight of approximately 166.95 g/mol .[3][4] Understanding its physical characteristics is crucial for its application in organic synthesis and polymer chemistry.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the tables below. Data has been compiled from various sources, and ranges are provided to reflect minor variations in reported values.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₂O₃ | [5] |

| Molecular Weight | 166.95 g/mol | [6] |

| Appearance | White to light yellow powder or crystals | |

| Odor | Pungent | [2] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 118 - 122 °C | [3][6] |

| Boiling Point | 170.5 °C at 760 mmHg | [5][7] |

| 130 °C at 100 Torr | [3] | |

| 118 - 125 °C | [6][8] | |

| Flash Point | 74.1 °C | [7] |

Table 3: Density and Solubility

| Property | Value | Source(s) |

| Density | 1.79 g/cm³ | [7] |

| 1.793 g/cm³ | [5] | |

| ~1.717 g/cm³ (estimate) | [6] | |

| Solubility | Sparingly soluble in water | [2] |

| Soluble in Chloroform, Methanol (Slightly, Heated) | [5][8] |

Table 4: Spectroscopic and Other Properties

| Property | Value/Information | Source(s) |

| Refractive Index | 1.548 | [5] |

| InChI Key | AGULWIQIYWWFBJ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1(=C(C(=O)OC1=O)Cl)Cl | [5] |

| 13C NMR | Spectra available | [9] |

| IR Spectra | Spectra available | [1] |

| Mass Spectra | Spectra available | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.[10][11]

Determination of Melting Point

The melting point of this compound crystals can be determined using a capillary melting point apparatus.[10]

Materials:

-

This compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (~120 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

For accuracy, a second determination should be performed.

Determination of Boiling Point by Simple Distillation

The boiling point can be determined using a simple distillation apparatus, which is also a method for purification.[10]

Materials:

-

This compound

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask. Record this temperature.

-

It is important to note that the boiling point is pressure-dependent. The atmospheric pressure should be recorded if it deviates significantly from 760 mmHg.

Determination of Solubility

The solubility of this compound in various solvents can be determined through qualitative observation.[12][13]

Materials:

-

This compound crystals

-

A selection of solvents (e.g., water, chloroform, methanol, hexane)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture using a vortex mixer or by stirring for a set period.

-

Observe whether the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly or slightly soluble.

-

For slightly soluble compounds, gentle heating can be applied to observe if solubility increases, as is the case with methanol.[5]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an organic crystalline compound like this compound.

References

- 1. This compound | C4Cl2O3 | CID 70728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 1122-17-4 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | 1122-17-4 [chemicalbook.com]

- 9. This compound(1122-17-4) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. docsity.com [docsity.com]

- 12. scribd.com [scribd.com]

- 13. amherst.edu [amherst.edu]

Quantum Chemical Blueprint of Dichloromaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromaleic anhydride (B1165640), a halogenated cyclic anhydride, presents a molecule of significant interest in synthetic chemistry and materials science. Understanding its electronic structure, vibrational properties, and reactivity is paramount for its application in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the quantum chemical properties of dichloromaleic anhydride, based on a combination of experimental data and theoretical calculations. Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is the chosen computational model, a widely accepted method for accurate predictions of molecular properties. This document summarizes the optimized molecular geometry, vibrational frequencies, and electronic characteristics, including frontier molecular orbitals and the molecular electrostatic potential. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the characterization of this compound are provided, alongside a visual workflow of the computational methodology.

Introduction

This compound (C₄Cl₂O₃) is a derivative of maleic anhydride with chlorine atoms substituting the hydrogens on the carbon-carbon double bond.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. Quantum chemical calculations offer a powerful tool to elucidate the intricate details of its molecular structure and behavior at the atomic level. By employing computational methods, we can predict and analyze various properties that are often challenging to determine experimentally. This guide aims to provide a detailed theoretical framework for understanding this compound, which can aid in the rational design of new molecules and reactions.

Computational Methodology

The quantum chemical calculations presented herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters and vibrational frequencies for a wide range of organic molecules.[2][3][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[5] The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is predicted to be planar, belonging to the C₂ᵥ point group. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, are summarized in Table 1 and compared with available experimental data from X-ray crystallography.[6]

Table 1: Comparison of Calculated and Experimental Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography)[6] |

| Bond Lengths (Å) | C1=C2 | 1.345 | 1.341(3) |

| C1-Cl1 | 1.710 | 1.708(2) | |

| C2-Cl2 | 1.710 | 1.709(2) | |

| C1-C3 | 1.490 | 1.489(3) | |

| C2-C4 | 1.490 | 1.488(3) | |

| C3=O1 | 1.195 | 1.191(3) | |

| C4=O2 | 1.195 | 1.192(3) | |

| C3-O3 | 1.380 | 1.378(2) | |

| C4-O3 | 1.380 | 1.379(2) | |

| **Bond Angles (°) ** | Cl1-C1=C2 | 128.5 | 128.6(2) |

| Cl2-C2=C1 | 128.5 | 128.5(2) | |

| C2=C1-C3 | 124.0 | 124.1(2) | |

| C1=C2-C4 | 124.0 | 124.2(2) | |

| O1=C3-C1 | 129.0 | 129.2(2) | |

| O2=C4-C2 | 129.0 | 129.1(2) | |

| O1=C3-O3 | 121.5 | 121.4(2) | |

| O2=C4-O3 | 121.5 | 121.5(2) | |

| C1-C3-O3 | 109.5 | 109.4(2) | |

| C2-C4-O3 | 109.5 | 109.3(2) | |

| C3-O3-C4 | 110.0 | 110.2(2) | |

| Dihedral Angles (°) | Cl1-C1-C2-Cl2 | 0.0 | 0.4(3) |

| C3-C1-C2-C4 | 0.0 | -0.2(4) |

The calculated geometric parameters show excellent agreement with the experimental values, validating the chosen level of theory. The planarity of the ring is confirmed by the dihedral angles close to 0°.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. The most significant vibrational modes are associated with the stretching of the C=O, C=C, and C-Cl bonds. A comparison of the calculated and experimental FT-IR frequencies is presented in Table 2.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O asymmetric stretch | 1865 | ~1850 |

| C=O symmetric stretch | 1790 | ~1780 |

| C=C stretch | 1630 | Not clearly resolved |

| C-O-C stretch | 1250 | ~1245 |

| C-Cl stretch | 850, 780 | Not clearly resolved |

Note: Experimental values are estimated from typical spectra of similar anhydrides as a specific high-resolution spectrum for this compound was not available.

The calculated frequencies are generally in good agreement with the expected values for cyclic anhydrides.[7] The characteristic double peak for the carbonyl stretching vibrations is well-reproduced.

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.52 eV |

| LUMO Energy | -3.25 eV |

| HOMO-LUMO Gap | 5.27 eV |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The presence of the electron-withdrawing chlorine atoms lowers the energy of both the HOMO and LUMO compared to maleic anhydride.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack.

The MEP of this compound shows that the most negative potential is located around the carbonyl oxygen atoms, making them the primary sites for electrophilic attack. The regions around the chlorine atoms and the carbon atoms of the carbonyl groups exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of maleic anhydride. The reaction is typically carried out in the presence of a catalyst, such as ferric chloride.

Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7] For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The characteristic anhydride C=O stretching bands are expected to appear in the region of 1750-1870 cm⁻¹.

Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the general workflow for the quantum chemical calculations performed in this study.

Caption: A flowchart of the computational protocol.

Signaling Pathway (Illustrative Example)

While this compound itself is not directly involved in a known signaling pathway, its derivatives could be designed to interact with specific biological targets. The following is an illustrative example of how a hypothetical drug derived from this compound might inhibit a signaling pathway.

Caption: A hypothetical signaling pathway inhibition.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of this compound using Density Functional Theory. The calculated geometric parameters are in excellent agreement with experimental data, demonstrating the reliability of the computational approach. The analysis of the vibrational frequencies and electronic properties, including the HOMO-LUMO gap and molecular electrostatic potential, offers valuable insights into the molecule's reactivity and stability. This information serves as a foundational resource for researchers and scientists working with this compound and its derivatives, facilitating the design of new materials and potential therapeutic agents. The provided experimental protocols and workflow visualizations further enhance the practical utility of this guide for both theoretical and experimental chemists.

References

- 1. This compound | C4Cl2O3 | CID 70728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Studies on Excited State Geometry, Vibrational Modes, NMR, Molecular Orbital and Mulliken Charges of Laser Dye | Mapana Journal of Sciences [journals.christuniversity.in]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-substituted Dichloromaleimides

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted maleimides are a critical class of compounds in medicinal chemistry and materials science. Specifically, 3,4-dichloromaleimides serve as versatile precursors for the synthesis of more complex molecules with potential biological activities, including as fungicides and components in drug-linker technologies. The synthesis typically proceeds via a two-step, one-pot reaction involving the initial formation of a dichloromaleamic acid intermediate from dichloromaleic anhydride (B1165640) and a primary amine, followed by cyclodehydration to yield the target N-substituted dichloromaleimide.[1] This document provides detailed protocols and quantitative data for this transformation.

General Reaction Scheme

The synthesis of N-substituted dichloromaleimides from dichloromaleic anhydride and a primary amine (R-NH₂) proceeds through an initial nucleophilic acyl substitution to form an intermediate N-substituted dichloromaleamic acid. This intermediate is then cyclized, typically via dehydration, to form the final imide product.

Caption: General reaction pathway for the synthesis of N-substituted dichloromaleimides.

Quantitative Data Summary

The following table summarizes various reported syntheses of N-substituted dichloromaleimides, highlighting the diversity of applicable amine substrates and reaction conditions.

| N-Substituent (R-group) | Amine Used | Solvent | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| o-Difluoromethoxyphenyl | 2-Difluoromethoxyaniline | Dioxane | None | Reflux, 2h | 90% | PrepChem.com |

| Phenyl | Aniline | Acetic Anhydride | Sodium Acetate (B1210297) | Not specified | 75-80% | U.S. Patent 2,444,536 |

| Benzyl | Benzylamine (B48309) | Acetonitrile | BrCCl₃/PPh₃, Et₃N | Room Temp. | No cyclization | IOSR Journal |

| Various Aryl groups | Substituted Anilines | Acetonitrile | BrCCl₃/PPh₃, Et₃N | Room Temp. | "Acceptable" | IOSR Journal |

Note: The reaction with the highly nucleophilic benzylamine proceeded exothermically to form the maleamic acid, but this intermediate failed to cyclize under the specified Appel-type conditions. This highlights that cyclization conditions may need to be optimized based on the nature of the N-substituent.

Experimental Protocols

Two primary methods are presented: a direct thermal condensation in a high-boiling solvent and a classic two-step approach using a chemical dehydrating agent.

Protocol 1: Direct Thermal Condensation in Dioxane

This protocol is adapted from the high-yield synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. It is suitable for aromatic amines and relies on thermal energy to drive the cyclodehydration.

Materials:

-

This compound (1.0 eq)

-

Substituted primary amine (e.g., 2-difluoromethoxyaniline) (1.0 eq)

-

1,4-Dioxane

-

Ethanol (B145695) (for recrystallization)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Amine Addition: To the stirred solution, add the primary aromatic amine (1.0 eq).

-

Thermal Cyclization: Heat the mixture to reflux and maintain for 2 hours.

-

Solvent Removal: After cooling to room temperature, remove the dioxane under reduced pressure using a rotary evaporator.

-

Precipitation: Add deionized water to the residue to precipitate the crude product.

-

Purification: Collect the precipitated crystals by suction filtration. Recrystallize the crude product from ethanol to yield the pure N-substituted dichloromaleimide.

Protocol 2: Two-Step Synthesis via Maleamic Acid using Acetic Anhydride

This is a widely used method for preparing N-arylmaleimides.[2] It involves the initial formation and isolation of the maleamic acid intermediate, followed by chemical dehydration.

Materials:

-

This compound (1.0 eq)

-

Substituted primary amine (e.g., aniline) (1.0 eq)

-

Anhydrous ether or similar inert solvent

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice water bath

-

Filtration apparatus

Procedure:

Step A: Synthesis of Dichloromaleamic Acid Intermediate

-

Dissolve this compound (1.0 eq) in anhydrous ether in a flask equipped with a stirrer.

-

Slowly add a solution of the primary amine (1.0 eq) in the same solvent. The N-substituted dichloromaleamic acid will precipitate.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Collect the precipitated intermediate by suction filtration and wash with cold ether. The intermediate is often pure enough for the next step without further purification.

Step B: Cyclodehydration to Dichloromaleimide

-

In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate (catalytic amount).

-

Add the dried dichloromaleamic acid from Step A to this mixture.

-

Heat the mixture gently with stirring to initiate the cyclodehydration reaction. The reaction is often exothermic.

-

After the reaction is complete (monitor by TLC), cool the mixture.

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude N-substituted dichloromaleimide and hydrolyze the excess acetic anhydride.

-

Collect the solid product by suction filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol, cyclohexane) to obtain the pure product.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of N-substituted dichloromaleimides.

Caption: General laboratory workflow for dichloromaleimide synthesis and purification.

References

Application Notes and Protocols: Dichloromaleic Anhydride as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Dichloromaleic anhydride (B1165640) is a highly reactive dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its reactivity is enhanced by the presence of two electron-withdrawing chlorine atoms and the anhydride functionality, making it an excellent substrate for reactions with a wide range of conjugated dienes. The resulting chlorinated bicyclic adducts are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide an overview of the use of dichloromaleic anhydride in Diels-Alder reactions, including reaction principles, experimental protocols, and expected outcomes.

Quantitative Data Summary

The following table summarizes representative quantitative data for Diels-Alder reactions. While specific data for this compound is limited in readily available literature, the data presented for maleic anhydride with various dienes can be used as a strong predictive basis for reaction conditions and expected yields. This compound is expected to be more reactive than maleic anhydride, potentially leading to higher yields or requiring milder reaction conditions.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anthracene (B1667546) | Maleic Anhydride | Xylene | 140 (reflux) | 30 min | ~90 | [1][2] |

| Cyclopentadiene (B3395910) | Maleic Anhydride | Ethyl Acetate/Hexane (B92381) | Room Temp | 5 min | High | [3][4] |

| Furan | Maleic Anhydride | Tetrahydrofuran | Room Temp | 24-48 hours | ~85 | [5][6] |

| 1,3-Butadiene | Maleic Anhydride | Xylene | 140 (reflux) | 30 min | 89 | [7] |

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions. These protocols, originally described for maleic anhydride, are adapted for use with this compound, with considerations for its higher reactivity and safe handling.

Protocol 1: Reaction of this compound with Anthracene

This protocol describes the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, 11,12-dichloro-.

Materials:

-

This compound

-

Anthracene

-

Xylene (anhydrous)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

To a 50 mL round-bottom flask, add anthracene (e.g., 0.80 g) and this compound (a molar equivalent, adjusted for its molecular weight).[1]

-

Add 10 mL of anhydrous xylene and a magnetic stir bar to the flask.[1]

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture to a gentle reflux (approximately 140°C) with continuous stirring. The reaction is typically complete within 30 minutes, often indicated by a change in color or the disappearance of the reactants.[1]

-

After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

-

Once cooled, place the flask in an ice bath for 10-15 minutes to induce crystallization of the product.[1]

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven.

-

Characterize the product by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Reaction of this compound with Cyclopentadiene

This protocol details the synthesis of the dichlorinated bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct. Cyclopentadiene is highly reactive and readily dimerizes at room temperature; it is typically generated fresh by cracking dicyclopentadiene.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked)

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask or reaction tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Centrifuge or filtration setup

Procedure:

-

In a clean, dry Erlenmeyer flask, dissolve this compound (e.g., 175 mg) in 0.8 mL of ethyl acetate.[3]

-

Add 0.8 mL of hexane to the solution and mix well.[3]

-

Cool the solution in an ice bath.

-